2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Phytophthora infestans Fungicide Mode of Action ED50

Select cymoxanil for its rapid local systemic curative action—unlike contact-only mancozeb or deep-systemic metalaxyl. With no cross-resistance to phenylamides, it is essential for anti-resistance rotations against Phytophthora infestans and Plasmopara viticola. Its strong mycelial growth inhibition (ED50 0.5–1.5 μg/ml) synergizes with multi-site contacts (Synergistic Ratio up to 5.39), forming the basis of leading combination products. A short soil half-life (0.75–2.15 days) minimizes residue carryover risks, making it ideal for MRL-sensitive export crops.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 57966-95-7
Cat. No. B033105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
CAS57966-95-7
SynonymsDPX 3217;  DPX 3217M;  Tosca MZ;  2-Cyano-N-(ethylaminocarbonyl)-2-(methoxyimino)acetamide;  2-Cyano-N-ethylcarbamoyl-2-methoxyiminoacetamide;  Aktuan;  Curzate;  2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCNC(=O)NC(=O)C(=NOC)C#N
InChIInChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)
InChIKeyXERJKGMBORTKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHexane: 1.85;  toluene: 5.29;  acetonitrile: 57;  ethyl acetate: 28;  n-octanol: 1.43;  methanol: 22.9 g/L;  acetone: 62.4 g/L;  methylene chloride: 133.0 (all in g/L at 20 °C)
In water, 890 mg/L at 20 °C

Cymoxanil (CAS 57966-95-7) Procurement Guide: A Cyanoacetamide Oxime Fungicide for Rapid Oomycete Control


2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide (CAS 57966-95-7), widely known as cymoxanil, is a cyanoacetamide oxime fungicide [1]. It acts as a local systemic fungicide with protective and curative properties, primarily targeting oomycete pathogens such as Phytophthora infestans and Plasmopara viticola [2]. First introduced in 1977, cymoxanil is noted for its rapid uptake and short residual activity, which makes it a key component in anti-resistance strategies when used in combination with multi-site contact fungicides [3].

Cymoxanil (CAS 57966-95-7) Procurement: Why In-Class Fungicide Substitution Is Not Straightforward


While several oomycete fungicides exist, direct substitution of cymoxanil (CAS 57966-95-7) with another member of its class or a different mode-of-action fungicide can lead to suboptimal disease control. Cymoxanil exhibits a unique combination of local systemic movement and rapid curative action, which contrasts with the deep systemic, preventive profile of metalaxyl or the surface-only contact action of mancozeb [1]. Furthermore, cymoxanil demonstrates no cross-resistance with phenylamide fungicides like metalaxyl, making it essential for managing resistant pathogen populations [2]. Therefore, selecting the appropriate fungicide requires a nuanced understanding of these differential performance characteristics, which are quantified below.

Quantitative Differentiation of Cymoxanil (CAS 57966-95-7) Against Key Fungicide Comparators


Differential Sensitivity of P. infestans Life Stages: Cymoxanil vs. Metalaxyl

Cymoxanil demonstrates high specificity for certain life stages of *Phytophthora infestans*. It exhibits strong inhibition of colony growth and germ tube emergence (ED50 0.5–1.5 μg/ml), but does not inhibit sporangia differentiation or zoospore release even at high concentrations. In contrast, metalaxyl, a known RNA synthesis inhibitor, inhibited uridine incorporation across all developmental stages (40-60% inhibition) [1].

Phytophthora infestans Fungicide Mode of Action ED50

Differential Mycelial Growth Inhibition: Cymoxanil vs. Mancozeb

In direct in vitro comparisons, cymoxanil is significantly more effective at inhibiting mycelial growth of *Phytophthora infestans* than the contact fungicide mancozeb. Conversely, mancozeb exhibits stronger inhibition of sporangia and zoospore germination [1]. This differential activity is a key driver for their frequent use in synergistic mixtures.

Phytophthora infestans Mycelial Growth Inhibition Comparative Efficacy

Rapid Soil Dissipation: Cymoxanil vs. Metalaxyl

Cymoxanil dissipates significantly faster in soil than the systemic fungicide metalaxyl. Field studies show cymoxanil has a soil half-life of 0.75–2.15 days, whereas metalaxyl persists for 4.4–9.5 days under similar conditions [1]. This rapid degradation minimizes environmental carryover and facilitates crop rotation.

Environmental Fate Soil Half-Life Persistence

Physicochemical Profile: High Water Solubility vs. Common Fungicides

Cymoxanil possesses a water solubility of 1.0 g/L at 25°C, which is considered high for a fungicide and contributes to its local systemic movement in plants [1]. This is in contrast to many other fungicides, which are typically more hydrophobic. This property facilitates rapid plant uptake and short-term curative action.

Physicochemical Properties Water Solubility Formulation

Lack of Cross-Resistance: Cymoxanil vs. Metalaxyl in Field Populations

Field population studies confirm that there is no cross-resistance between cymoxanil and the widely used systemic fungicide metalaxyl. Cymoxanil is equally effective against both metalaxyl-sensitive and metalaxyl-resistant isolates of *Phytophthora infestans* [1]. This is a critical differentiator for resistance management programs.

Fungicide Resistance Cross-Resistance Phytophthora infestans

Strategic Application Scenarios for Cymoxanil (CAS 57966-95-7) Based on Quantified Differentiators


Curative Treatment in Early-Stage Late Blight and Downy Mildew Outbreaks

Due to its rapid plant uptake and local systemic activity, cymoxanil is ideally suited for application at the first sign of disease symptoms. Unlike the purely preventive action of contact fungicides like mancozeb, cymoxanil can halt established infections, as demonstrated by its potent inhibition of mycelial growth and germ tube emergence (ED50 0.5–1.5 μg/ml) [1]. This makes it a preferred choice for a curative spray when disease pressure is already present.

Management of Metalaxyl-Resistant Oomycete Populations

In fields with confirmed or suspected resistance to phenylamide fungicides (e.g., metalaxyl), cymoxanil is a critical tool. Its demonstrated lack of cross-resistance with metalaxyl ensures continued efficacy against resistant *Phytophthora infestans* strains [2]. Procurement of cymoxanil is essential for developing effective fungicide rotation or mixture programs designed to prevent or manage resistance.

Formulation of Synergistic Fungicide Mixtures for Broad-Spectrum Control

Cymoxanil's unique activity profile makes it an ideal mixing partner. Its strong inhibition of mycelial growth complements the spore germination inhibition of mancozeb, resulting in synergistic mixtures (Synergistic Ratio up to 5.39 at a 1:5 ratio) [3]. This synergy is the basis for many commercial combination products (e.g., cymoxanil + mancozeb, cymoxanil + famoxadone) that provide both curative and protective action across multiple fungal life stages.

Use in High-Value Crops with Strict Environmental Residue Limits

For crops destined for markets with low Maximum Residue Limits (MRLs) or where rapid crop rotation is necessary, cymoxanil's short soil half-life (0.75–2.15 days) is a significant benefit [4]. Its rapid dissipation reduces the risk of exceeding residue tolerances at harvest and minimizes potential carryover to subsequent crops, compared to more persistent alternatives like metalaxyl (half-life 4.4–9.5 days) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.